

Advanced Technical Guide: N-Cyclohexylglycine Ethyl Ester Applications

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Compound of Interest

Compound Name: Ethyl 2-(cyclohexylamino)acetate

CAS No.: 37883-45-7

Cat. No.: B3263716

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Executive Summary

N-Cyclohexylglycine ethyl ester (**Ethyl 2-(cyclohexylamino)acetate**) is a critical secondary amine intermediate bridging organic synthesis, peptidomimetic drug design, and materials science. Unlike simple amino esters, its bulky cyclohexyl group provides unique steric shielding and lipophilicity, making it an ideal building block for peptoids (poly-N-substituted glycines), Factor XIa inhibitors, and zeolite structure-directing agents. This guide dissects its synthesis kinetics, role in "Nch" monomer generation, and applications in stabilizing hydrophobic cores in supramolecular assemblies.

Chemical Profile & Properties[1][2][3][4][5][6][7][8] [9][10]

Property	Data
IUPAC Name	Ethyl 2-(cyclohexylamino)acetate
Common Name	N-Cyclohexylglycine ethyl ester
CAS Number	37883-45-7
Molecular Formula	C ₁₀ H ₁₉ NO ₂
Molecular Weight	185.27 g/mol
Structure	Secondary amine with N-cyclohexyl and N-ethyl acetate groups
Key Functionality	Secondary amine (nucleophile), Ester (electrophile/protecting group)

Synthesis Protocols & Kinetics

The synthesis of N-cyclohexylglycine ethyl ester is primarily achieved via Nucleophilic Substitution (N-Alkylation) or Reductive Amination. The choice depends on available reagents and "green chemistry" requirements.

Method A: N-Alkylation (Standard Protocol)

This method exploits the nucleophilicity of cyclohexylamine reacting with ethyl bromoacetate.

Reaction:

Protocol:

- Reagents: Cyclohexylamine (1.0 eq), Ethyl Bromoacetate (1.0 eq), Triethylamine (1.2 eq) or excess Cyclohexylamine.
- Solvent: Anhydrous Ethanol or Acetonitrile.
- Procedure:
 - Cool amine solution to 0°C to minimize di-alkylation.

- Add Ethyl Bromoacetate dropwise over 60 minutes.
- Stir at room temperature for 12–24 hours.
- Workup: Filter precipitated salts (HBr salts). Concentrate filtrate. Partition between Water/DCM. Dry organic layer over Na₂SO₄.^{[1][2]}
- Yield: Typically 60–85%.

Scientific Integrity (Kinetics): Reaction kinetics of ethyl bromoacetate with amines follow a second-order rate law (first order in both reactants). The reaction is sensitive to solvent polarity; polar aprotic solvents (like acetone or acetonitrile) accelerate the reaction by stabilizing the transition state. However, water content must be minimized to prevent hydrolysis of the ester to the acid or bromoacetic acid.

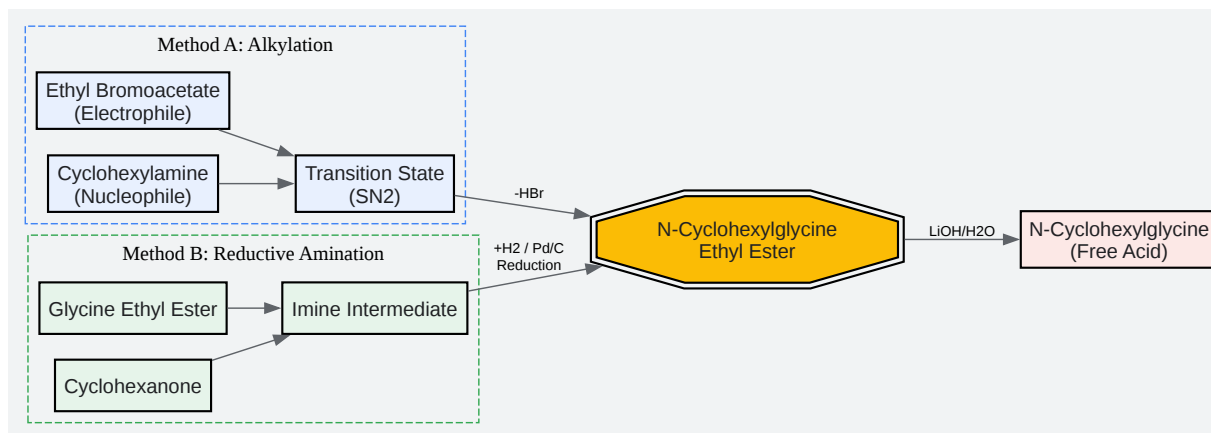
Method B: Reductive Amination (Green Route)

Avoids toxic alkyl halides by using cyclohexanone and glycine ethyl ester.

Protocol:

- Reagents: Cyclohexanone (1.2 eq), Glycine Ethyl Ester HCl (1.0 eq), Sodium Cyanoborohydride (NaBH₃CN) or Pd/C + H₂.
- Conditions: Methanol, pH adjusted to ~6 (acetic acid).
- Mechanism: Formation of an imine intermediate followed by in-situ reduction.
- Advantage: Eliminates risk of over-alkylation (quaternary ammonium formation).

Visualization: Synthesis Pathways



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Caption: Dual synthetic pathways for N-cyclohexylglycine ethyl ester showing Alkylation (Blue) and Reductive Amination (Green) routes.

Core Application: Peptoid Engineering & Nanosheets[1][6]

The most significant modern application of this compound is as a precursor to the N-cyclohexylglycine (Nch) monomer used in peptoid synthesis. Peptoids are peptidomimetics where the side chain is attached to the nitrogen rather than the alpha-carbon, rendering them protease-resistant.

The "Nch" Monomer in Nanosheets

Peptoids containing N-cyclohexyl groups are critical for creating 2D Peptoid Nanosheets.

- Mechanism: The bulky, lipophilic cyclohexyl ring facilitates hydrophobic packing in the core of the nanosheet, driving self-assembly in aqueous environments.

- **Role of the Ester:** The ethyl ester is hydrolyzed to the free acid (Nch) or used directly in solution-phase coupling to terminate chains or insert specific residues.
- **Amphiphilicity:** Alternating N-cyclohexylglycine (hydrophobic) and N-(2-aminoethyl)glycine (cationic) residues creates amphiphilic polymers that spontaneously assemble into bilayer-like sheets.

Antimicrobial Peptoids

The N-cyclohexyl group mimics the hydrophobicity of Tryptophan or Phenylalanine but with different steric properties, often used to disrupt bacterial membranes in antimicrobial peptoid designs.

Pharmaceutical Applications

In medicinal chemistry, N-cyclohexylglycine ethyl ester acts as a Bioisostere for Phenylalanine or Proline derivatives.

Factor XIa Inhibitors

Factor XIa is a target for anticoagulants.

- **Usage:** The N-cyclohexylglycine moiety replaces the P1 or P1' phenylalanine residue in peptidomimetic inhibitors.
- **Benefit:** The cyclohexyl ring fills the hydrophobic S1' pocket of the enzyme, improving binding affinity while the N-substitution prevents enzymatic cleavage common to natural peptide bonds.

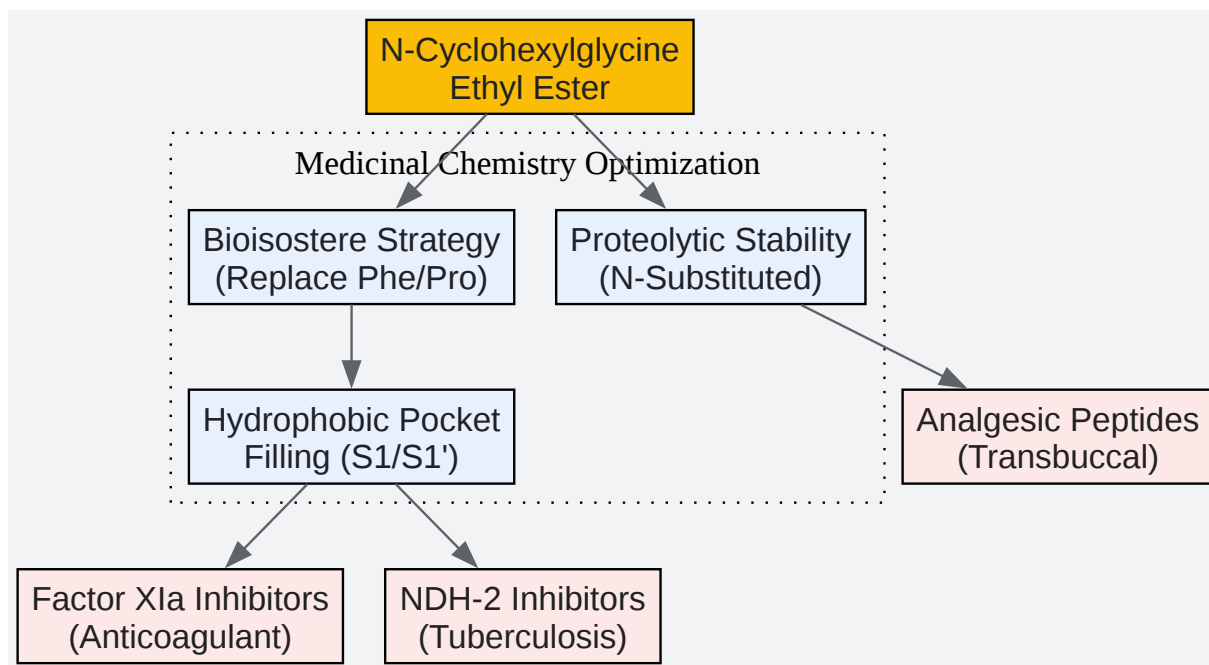
Tuberculosis (TB) Inhibitors

Recent studies utilize N-cyclohexylglycine scaffolds to synthesize Quinazolinones that inhibit Type II NADH Dehydrogenase (NDH-2) in Mycobacterium tuberculosis.

- **Workflow:** N-cyclohexylglycine ethyl ester is reacted with anthranilic acid derivatives to form the quinazolinone core.

- Efficacy: These compounds deplete cellular ATP in TB bacteria without exhibiting cross-resistance to existing drugs.

Visualization: Drug Discovery Logic



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Caption: Strategic application of N-cyclohexylglycine ethyl ester in enhancing drug stability and binding affinity.

Materials Science: Zeolite Synthesis

Beyond biology, the hydrolyzed form (N-cyclohexylglycine) serves as a Structure Directing Agent (SDA) in the synthesis of ZSM-5 Zeolites.

- Function: The molecule templates the pore structure during the crystallization of silica-alumina gels.
- Outcome: High-crystallinity ZSM-5 with specific Al/Si ratios, used in industrial catalysis (e.g., hydrocarbon cracking).

References

- Synthesis & Kinetics: Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences (Chemical Sciences). [Link](#)
- Peptoid Nanosheets: Zuckermann, R. N., et al. (2016). Molecular Engineering of the Peptoid Nanosheet Hydrophobic Core. Biopolymers.[3] [Link](#)
- Factor XIa Inhibitors: Quan, M. L., et al. (2018). Factor XIa inhibitors: A review of patent literature. Expert Opinion on Therapeutic Patents. [Link](#)
- TB Inhibitors: Harbut, M. B., et al. (2018). 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis. ACS Infectious Diseases.[4] [Link](#)
- Zeolite Synthesis: Mobil Oil Corp. (1996). Zeolite synthesis with amino acid directing agents. [5] US Patent 5,573,746. [Link](#)
- Analgesic Peptides: S.I.S. Mene. (2011).[6] An analgesic peptide-containing composition for transbuccal administration.[6] European Patent EP2476410. [Link](#)

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Sources

- 1. ias.ac.in [ias.ac.in]
- 2. DCU synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 3. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US5573746A - Zeolite synthesis with amino acid directing agents - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

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